An In-depth Technical Guide to Boc-NH-PEG7-propargyl: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
An In-depth Technical Guide to Boc-NH-PEG7-propargyl: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG7-propargyl is a versatile, heterobifunctional crosslinker playing a crucial role in modern bioconjugation, medicinal chemistry, and drug discovery. Its unique architecture, featuring a Boc-protected amine, a flexible seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal propargyl group, enables the precise and covalent linkage of diverse molecular entities. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and core applications, with a focus on its utility in Proteolysis-Targeting Chimera (PROTAC) synthesis and other bioconjugation strategies. Detailed experimental protocols for its key reactions are also presented to facilitate its practical application in the laboratory.
Core Chemical Structure and Properties
Boc-NH-PEG7-propargyl is characterized by three key functional components:
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides a stable protecting group for the primary amine. This allows for selective reaction at the other end of the linker. The Boc group can be efficiently removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the free amine for subsequent conjugation.[1][2]
-
Heptaethylene Glycol (PEG7) Spacer: The hydrophilic PEG chain enhances the aqueous solubility of the linker and the resulting conjugates.[3][4] This is particularly advantageous for improving the pharmacokinetic properties of bioconjugates and the overall developability of drug candidates.[4] The flexibility and length of the PEG spacer are critical for optimizing the distance and spatial orientation between the conjugated molecules, which is a key factor in the efficacy of complex molecules like PROTACs.[5][6]
-
Propargyl Group: The terminal alkyne functionality is a key component for "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7][8] This reaction is highly efficient, specific, and can be performed under mild, biocompatible conditions, making it ideal for conjugating the linker to molecules containing an azide (B81097) group.[9][]
Physicochemical and Computational Data
The following table summarizes the key physicochemical and computational properties of Boc-NH-PEG7-propargyl.
| Property | Value | Source |
| CAS Number | 2112737-90-1 | [11] |
| Molecular Formula | C₂₂H₄₁NO₉ | [11] |
| Molecular Weight | 463.56 g/mol | [11] |
| Appearance | Colorless to light yellow liquid | [12] |
| Purity | ≥97% | [11] |
| SMILES | C#CCOCCOCCOCCOCCOCCOCCOCCNC(OC(C)(C)C)=O | [11] |
| Topological Polar Surface Area (TPSA) | 102.94 Ų | [11] |
| logP (predicted) | 1.2605 | [11] |
| Hydrogen Bond Acceptors | 9 | [11] |
| Hydrogen Bond Donors | 1 | [11] |
| Rotatable Bonds | 22 | [11] |
Applications in Research and Drug Development
The heterobifunctional nature of Boc-NH-PEG7-propargyl makes it a valuable tool for the stepwise and controlled synthesis of complex molecular architectures.
PROTAC Synthesis
A primary application of this linker is in the construction of PROTACs. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[13] The linker plays a critical role in a PROTAC's efficacy by dictating the distance and orientation between the target protein-binding ligand and the E3 ligase-binding ligand, which is essential for the formation of a stable and productive ternary complex.[5][14]
The synthesis of a PROTAC using Boc-NH-PEG7-propargyl typically involves a two-step process:
-
"Click" Conjugation: The propargyl group of the linker is reacted with an azide-functionalized ligand (either for the target protein or the E3 ligase) via CuAAC.
-
Boc Deprotection and Amide Coupling: The Boc group is removed to expose the amine, which is then coupled to the carboxylic acid of the second ligand via standard amide bond formation.
General Bioconjugation
Beyond PROTACs, Boc-NH-PEG7-propargyl is used in various bioconjugation applications where a hydrophilic spacer is desired to connect two different molecules. This includes:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody, where the PEG component can improve the ADC's solubility and pharmacokinetic profile.
-
Peptide and Protein Modification: Modifying peptides or proteins with this linker can enhance their solubility and stability.
-
Surface Functionalization: The linker can be used to immobilize biomolecules onto surfaces for applications in diagnostics and biomaterials.
Experimental Protocols
The following sections provide detailed methodologies for the two key reactions involving Boc-NH-PEG7-propargyl. These are general protocols and may require optimization based on the specific substrates used.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the propargyl group of Boc-NH-PEG7-propargyl to an azide-containing molecule.
Materials:
-
Boc-NH-PEG7-propargyl
-
Azide-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional, but recommended for biomolecules)
-
Appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0) or solvent system (e.g., t-BuOH/H₂O, DMF)
Procedure:
-
Dissolve the azide-containing molecule and a slight molar excess (e.g., 1.1-1.5 equivalents) of Boc-NH-PEG7-propargyl in the chosen buffer or solvent system.
-
In a separate tube, prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
In another tube, prepare a stock solution of CuSO₄ (e.g., 20 mM in water). If using a ligand, pre-mix the CuSO₄ with the ligand (e.g., TBTA in DMSO) before adding to the reaction.
-
To the solution from step 1, add the sodium ascorbate solution to a final concentration of approximately 5-10 molar equivalents relative to the limiting reagent.
-
Initiate the reaction by adding the CuSO₄ solution (or CuSO₄/ligand pre-mixture) to a final concentration of 1-2 molar equivalents.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or HPLC.
-
Upon completion, the reaction mixture can be purified by an appropriate method such as size-exclusion chromatography, reverse-phase HPLC, or dialysis to remove excess reagents and copper.
Caption: Workflow for the CuAAC conjugation reaction.
Protocol 2: Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected PEG conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Optional scavenger (e.g., triisopropylsilane (B1312306) (TIS)) to prevent side reactions
-
Saturated sodium bicarbonate (NaHCO₃) solution for workup
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Ensure the Boc-protected PEG conjugate is dry (e.g., by lyophilization or drying under vacuum).
-
Dissolve the dry conjugate in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add a scavenger like TIS (2-5% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the reaction for completion by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene (B28343) can help remove residual TFA.
-
For a basic workup to obtain the free amine, dissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product, which is now ready for the next conjugation step.
Caption: Workflow for the TFA-mediated Boc deprotection.
Conclusion
Boc-NH-PEG7-propargyl is a high-value chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, incorporating a protected amine, a hydrophilic PEG spacer, and a reactive alkyne, provides a robust platform for the synthesis of complex bioconjugates. Its prominent role in the development of PROTACs highlights its importance in creating next-generation therapeutics. The experimental protocols provided herein offer a starting point for the practical application of this versatile linker in innovative research and development projects.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
